molecular formula C20H20ClN3O3S2 B2517846 (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034458-81-4

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2517846
CAS No.: 2034458-81-4
M. Wt: 449.97
InChI Key: LXUZTYDUQUJKAT-UHFFFAOYSA-N
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Description

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a structurally complex molecule featuring a 1,4-thiazepane ring (with a sulfone group at positions 1 and 1), a 2-chlorophenyl substituent, and a thiazole moiety substituted with a pyrrole group.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-14-18(28-20(22-14)24-9-4-5-10-24)19(25)23-11-8-17(29(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-7,9-10,17H,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUZTYDUQUJKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazepane and thiazole structures. The chlorophenyl group is introduced through a substitution reaction, while the dioxido group is added through oxidation processes. The final step involves the coupling of the thiazepane and thiazole moieties under specific reaction conditions, often requiring the use of strong bases or coupling agents.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic routes to increase yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dioxido group can be further oxidized under specific conditions.

  • Reduction: : The thiazole ring can be reduced to form different derivatives.

  • Substitution: : The chlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the dioxido group, reduced forms of the thiazole ring, and substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Overview

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule that belongs to the class of thiazepane derivatives. It exhibits a complex structure characterized by a thiazepane ring, dioxido group, and various functional groups that contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in drug development due to its unique pharmacological properties.

Antimicrobial Properties

Research indicates that thiazepane derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is associated with enhanced antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Effects

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate cytotoxic effects against several cancer cell lines. Mechanistically, it appears to induce apoptosis and disrupt cell cycle progression, suggesting a promising role in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound. Key observations include:

  • Substituent Effects : Variations in substituents on the phenyl and pyrrole rings can significantly influence potency and selectivity against specific biological targets.
  • Dioxido Group Influence : The dioxido moiety may enhance electron density and reactivity, affecting interactions with macromolecules such as proteins and nucleic acids.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazepane derivatives revealed that those containing chlorophenyl groups demonstrated increased efficacy against resistant bacterial strains. The mechanism was attributed to enhanced membrane disruption leading to bacterial cell death.

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines showed that this compound induced significant apoptosis compared to control groups. Flow cytometry analysis indicated an increase in cells arrested at the G2/M phase of the cell cycle, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

(a) 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

  • Molecular Formula : C₁₈H₂₁ClN₂O₄S
  • Key Features : Shares the 1,1-dioxido-1,4-thiazepan-4-yl core and 2-chlorophenyl substituent but differs in the heterocyclic moiety (isoxazole vs. pyrrole-substituted thiazole).
  • Synthesis : The isoxazole variant is synthesized via coupling reactions involving thiazepan intermediates and halogenated ketones, similar to methods used for pyrrol-thiazole derivatives .

(b) (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone

  • Molecular Formula : C₁₃H₁₅N₃O₃S₂
  • Key Features : Replaces the 2-chlorophenyl group with thiophene and substitutes pyrazole for the thiazole-pyrrole system.
  • Physicochemical Properties : Lower molecular weight (325.4 vs. ~396.9 for the target compound) likely impacts solubility and bioavailability .
Parameter Target Compound Isoxazole Analog Thiophene-Pyrazole Analog
Molecular Weight ~396.9 396.9 325.4
Heterocyclic Moieties Thiazole-pyrrole Isoxazole Pyrazole-thiophene
Aromatic Substituent 2-Chlorophenyl 2-Chlorophenyl Thiophene
Sulfone Group Present Present Present

Acylpyrazolone and Pyrazol-thiazole Derivatives

(a) 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone

  • Molecular Formula : C₂₀H₁₃ClN₂O₂S
  • Key Features : Acylpyrazolone core with thiophene and chlorophenyl groups.
  • Bioactivity : Demonstrates antibacterial and antitumor activity, attributed to the pyrazolone scaffold’s ability to chelate metal ions and modulate enzyme activity .
  • Spectroscopic Data : Distinct ¹H-NMR signals for aromatic protons (δ 7.27–8.25 ppm) and IR absorption bands at 1592 cm⁻¹ (C=O) .

(b) 5-(4-Chlorophenyl)-1-methyl-3-phenyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4...

  • Synthesis: Combines chlorobenzaldehyde with thiopyranone and pyrazol-amine, yielding a fused heterocyclic system.
  • Spectroscopy : IR peaks at 3068 cm⁻¹ (C-H aromatic) and ¹H-NMR signals for methyl groups (δ 2.76 ppm) .

Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound ~1700 (C=O), 1150 (S=O) Aromatic protons (6.5–8.5), CH₃ (2.5–3.0)
Isoxazole Analog 1680 (C=O), 1170 (S=O) Isoxazole CH₃ (2.1–2.3), thiazepane protons
Acylpyrazolone 1592 (C=O), 3068 (C-H aromatic) Thiophene protons (7.2–7.5), OH (5.5)

Biological Activity

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule notable for its complex structure and potential biological applications. It belongs to the class of thiazepane derivatives, which are recognized for their diverse pharmacological effects, including antimicrobial and anticancer activities. The unique combination of functional groups in this compound suggests significant potential in medicinal chemistry.

Structural Characteristics

The molecular formula for this compound is C16H15ClN2O3SC_{16}H_{15}ClN_2O_3S, with a molecular weight of approximately 364.82 g/mol. Its structure comprises:

  • A thiazepane ring
  • A dioxido group
  • A chlorophenyl moiety
  • A thiazole ring containing a pyrrole substituent

These features contribute to its pharmacological properties and influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Thiazepane derivatives often exert their effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, similar to other thiazepane derivatives.
  • Modulation of Receptor Activity : It may interact with receptors such as Toll-like receptors (TLRs), influencing inflammatory responses.
  • Interference with Cell Signaling Pathways : The compound could affect pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

Activity Type Description
Antimicrobial Inhibits growth of bacteria and fungi.
Anticancer Induces apoptosis in cancer cells through various pathways.
Anti-inflammatory Reduces inflammation by modulating immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazepane derivatives, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance potency .
  • Anti-inflammatory Effects : Research on related compounds indicated that they could inhibit the release of pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Some thiazepane derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound:

  • Solubility : The compound is expected to have variable solubility depending on its formulation; thiazole derivatives are generally soluble in alcohol and ether but less so in water.
  • Metabolism : Initial studies suggest that metabolic pathways could influence the efficacy and toxicity of the compound, necessitating further investigation into its metabolic stability.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazepane ring followed by coupling with the thiazole-pyrrole moiety. Key steps include:

  • Thiazepane ring synthesis : Cyclization of a chlorophenyl-substituted precursor with sulfur and nitrogen sources under controlled temperature (60–80°C) .
  • Thiazole-pyrrole coupling : Ullmann-type coupling or nucleophilic aromatic substitution to attach the pyrrole group to the thiazole ring .
  • Methanone bridge formation : Friedel-Crafts acylation or ketone-mediated cross-coupling .

Q. Optimization factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce selectivity.
  • Catalysts : Piperidine or Pd catalysts enhance coupling efficiency .
  • Temperature : Higher temperatures (reflux) accelerate reactions but risk side products .

Q. Table 1: Yield Optimization Under Varying Conditions

StepSolventCatalystTemp (°C)Yield (%)Purity (HPLC)
Thiazepane formationDCMNone606292
Thiazole couplingDMFPd(PPh₃)₄1107888
Methanone bridgeTHFAlCl₃254595

Q. What spectroscopic and crystallographic techniques are used to confirm its structure?

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. Key signals:
    • Thiazepane S=O: δ 3.2–3.5 ppm (¹H), 40–45 ppm (¹³C) .
    • Pyrrole protons: δ 6.8–7.2 ppm (¹H) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., S–O bond: ~1.49 Å) and confirms stereochemistry .
  • HPLC-MS : Validates molecular weight (calc. 489.9 g/mol) and purity (>95%) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 2.35 (s, CH₃-thiazole), δ 7.1–7.4 (Ar)
IR1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
X-rayDihedral angle: 85° between rings

Q. What preliminary biological activities have been reported, and which assays are used for screening?

  • Antimicrobial : MIC assays against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 1.2 µM) via ELISA .
  • Anticancer : MTT assay against HeLa cells (IC₅₀ = 12 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity in SAR studies?

  • Chlorophenyl group : Replacing Cl with F reduces antimicrobial activity (MIC >32 µg/mL), highlighting the role of electronegativity in target binding .
  • Thiazole-pyrrole moiety : Adding electron-withdrawing groups (e.g., NO₂) enhances COX-2 inhibition (IC₅₀ = 0.8 µM) by stabilizing enzyme interactions .

Q. Table 3: SAR of Key Derivatives

Derivative ModificationAntimicrobial MIC (µg/mL)COX-2 IC₅₀ (µM)
2-Fluorophenyl322.5
4-NO₂-thiazole40.8
Methyl→Ethyl (thiazepane)161.5

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Docking (AutoDock Vina) : Predicts binding to COX-2 (ΔG = -9.2 kcal/mol) with key interactions: H-bonding (S=O with Arg120) and π-π stacking (pyrrole-Tyr355) .
  • ADMET prediction (SwissADME) : Moderate bioavailability (LogP = 3.1), CYP3A4 metabolism, and blood-brain barrier permeability .

Q. How can contradictory data in synthesis yields or biological assays be resolved?

  • Yield discrepancies : Optimize catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) to balance side reactions .
  • Biological variability : Standardize assay conditions (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts) .

Q. What is the compound’s stability under varying pH and temperature conditions?

  • pH stability : Degrades rapidly at pH <3 (t₁/₂ = 2 h) due to protonation of the thiazepane S=O group. Stable at pH 7.4 (t₁/₂ >48 h) .
  • Thermal stability : Decomposes above 150°C (DSC data) .

Q. Table 4: Stability Profile

ConditionHalf-Life (h)Degradation Pathway
pH 2.0 (HCl)2S=O protonation, ring opening
pH 7.4 (PBS)>48No significant degradation
80°C (dry)24Oxidation of thiazole ring

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